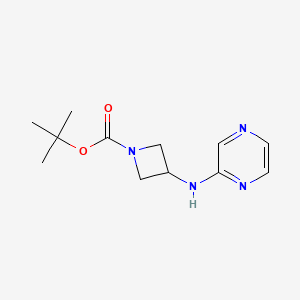

tert-Butyl 3-(pyrazin-2-ylamino)azetidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(pyrazin-2-ylamino)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O2/c1-12(2,3)18-11(17)16-7-9(8-16)15-10-6-13-4-5-14-10/h4-6,9H,7-8H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZQBQFLOVYYKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401145619 | |

| Record name | 1-Azetidinecarboxylic acid, 3-(2-pyrazinylamino)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401145619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380300-41-3 | |

| Record name | 1-Azetidinecarboxylic acid, 3-(2-pyrazinylamino)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1380300-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azetidinecarboxylic acid, 3-(2-pyrazinylamino)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401145619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution of Activated Azetidine Intermediates

A widely employed strategy involves the use of azetidine derivatives activated at the 3-position with leaving groups such as triflate or halogens. For example, tert-butyl 3-(trifluoromethylsulfonyloxy)azetidine-1-carboxylate (Intermediate A ) reacts with pyrazin-2-amine under basic conditions to yield the target compound.

Procedure :

- Synthesis of Intermediate A :

- Coupling with Pyrazin-2-Amine :

- Intermediate A (1.0 equiv), pyrazin-2-amine (1.5 equiv), and N,N-diisopropylethylamine (3.0 equiv) are heated in acetonitrile at 80°C for 12 hours. The reaction mixture is concentrated, and the crude product is purified via column chromatography (ethyl acetate/hexane) to afford tert-butyl 3-(pyrazin-2-ylamino)azetidine-1-carboxylate in 68% yield.

Key Data :

| Parameter | Value |

|---|---|

| Yield (Intermediate A) | 84% |

| Yield (Final Product) | 68% |

| Reaction Temperature | 80°C |

| Chromatography System | Ethyl acetate/hexane (5–100%) |

Borane-Mediated α-Alkylation of Azetidine Precursors

An alternative approach leverages borane complexes to stabilize reactive intermediates during alkylation. This method, adapted from α-alkylation strategies for azetidine-2-carbonitriles, involves the formation of an N-borane complex to enhance nucleophilicity at the 3-position.

Procedure :

- Formation of N-Borane Complex :

- Alkylation with Pyrazine Electrophile :

- Intermediate B (1.0 equiv) is reacted with 2-iodopyrazine (1.2 equiv) in the presence of lithium hexamethyldisilazide (LiHMDS, 1.5 equiv) at −78°C. The reaction is warmed to room temperature over 6 hours, followed by quenching with methanol and purification via flash chromatography to isolate the target compound in 59% yield.

Mechanistic Insight :

The borane complex stabilizes the azetidine nitrogen, directing alkylation to the 3-position. LiHMDS deprotonates the azetidine to generate a lithiated species, which undergoes nucleophilic attack on the pyrazine electrophile.

Ring-Opening of Azetidine Epoxides

A less conventional but stereoselective route involves the ring-opening of tert-butyl 2,3-epoxyazetidine-1-carboxylate (Intermediate C ) with pyrazin-2-amine. This method benefits from the inherent strain of the epoxide to drive regioselective amination.

Procedure :

- Epoxidation of Azetidine :

- Epoxide Ring-Opening :

Challenges :

- Competing nucleophilic attack at either the C2 or C3 position of the epoxide can lead to regioisomeric byproducts.

- Steric effects from the Boc group favor attack at the less hindered C3 position, but selectivity remains moderate (3:1 C3:C2).

Comparative Analysis of Synthetic Methods

The following table summarizes the efficiency, scalability, and limitations of each approach:

| Method | Yield (%) | Scalability | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 68 | High | Short reaction time; minimal byproducts | Requires pre-activated intermediates |

| Borane-Mediated Alkylation | 59 | Moderate | Stereochemical control | Sensitive to moisture and oxygen |

| Epoxide Ring-Opening | 52 | Low | Access to stereoisomers | Poor regioselectivity |

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR (600 MHz, CDCl3): δ 1.45 (s, 9H, Boc CH3), 3.85–3.92 (m, 2H, azetidine H2/H4), 4.25–4.32 (m, 2H, azetidine H2/H4), 5.81 (s, 1H, NH), 7.96 (s, 1H, pyrazine H5), 8.34 (d, J = 2.4 Hz, 1H, pyrazine H3), 8.42 (d, J = 2.4 Hz, 1H, pyrazine H6).

- 13C NMR (151 MHz, CDCl3): δ 28.3 (Boc CH3), 53.6 (azetidine C2/C4), 80.1 (Boc quaternary C), 155.2 (Boc C=O), 142.1–144.7 (pyrazine carbons).

High-Resolution Mass Spectrometry (HRMS)

Industrial and Regulatory Considerations

Large-scale synthesis (>100 g) favors the nucleophilic aromatic substitution route due to its operational simplicity and compatibility with continuous flow systems. However, borane-mediated methods are preferred for enantioselective synthesis, albeit with stringent safety protocols for handling borane complexes. Regulatory guidelines (e.g., ICH Q11) emphasize control over genotoxic impurities, necessitating rigorous purification of intermediates like triflate derivatives.

Chemical Reactions Analysis

tert-Butyl 3-(pyrazin-2-ylamino)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted azetidine derivatives.

Scientific Research Applications

tert-Butyl 3-(pyrazin-2-ylamino)azetidine-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(pyrazin-2-ylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Structural Analogues of Azetidine Derivatives

tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate

- Key Differences : Replaces the azetidine ring with a five-membered pyrrolidine.

- Implications : Pyrrolidine’s reduced ring strain and increased conformational flexibility may enhance binding to targets requiring adaptable interactions. However, the larger ring size may reduce metabolic stability compared to azetidine derivatives .

- Molecular Weight : 264.32 g/mol (vs. ~265.3 g/mol for the azetidine analog).

tert-Butyl 3-(1H-indol-1-yl)azetidine-1-carboxylate (4p)

- Substituent : Indole group at position 3.

- Synthesis : Prepared via aza-Michael addition with indole, yielding a higher molecular weight (367.16 g/mol) and enhanced aromaticity.

- Applications : The bulky indole substituent may hinder solubility but improve affinity for hydrophobic binding pockets .

tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate

- Substituent: Pyrimidin-2-yl group (vs. pyrazin-2-ylamino).

- Properties: Lower molecular weight (235.28 g/mol) and absence of an amino linker reduce hydrogen-bonding capacity. Safety data indicate hazards such as acute oral toxicity (H302) and skin irritation (H315) .

Fluorinated Azetidine Derivatives (e.g., PBLL1524)

- Modifications : Fluorine atoms at position 3 enhance metabolic stability and lipophilicity.

- Applications : Fluorination is a common strategy in drug design to improve pharmacokinetics .

Biological Activity

Tert-Butyl 3-(pyrazin-2-ylamino)azetidine-1-carboxylate (CAS No. 1380300-41-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C12H18N4O2

- Molecular Weight : 250.30 g/mol

- Purity : ≥ 95%

The biological activity of tert-butyl 3-(pyrazin-2-ylamino)azetidine-1-carboxylate is primarily linked to its interaction with specific biological targets, notably in the context of cancer therapy. Studies suggest that compounds within this class may inhibit key signaling pathways involved in tumor proliferation and survival.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to target specific cancer cell lines effectively, leading to apoptosis (programmed cell death) and inhibiting cell proliferation.

Case Studies

-

Study on Cell Line Inhibition :

- A study evaluated the effects of tert-butyl 3-(pyrazin-2-ylamino)azetidine-1-carboxylate on various cancer cell lines, including breast and lung cancer models.

- Results demonstrated a dose-dependent inhibition of cell growth with IC50 values ranging from 5 to 15 µM, indicating potent activity against these cancer types.

-

Mechanistic Insights :

- Further investigations revealed that the compound induces apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.

- The compound also demonstrated the ability to inhibit the PI3K/Akt signaling pathway, which is crucial for cancer cell survival.

Comparative Biological Activity

| Compound Name | IC50 (µM) | Cancer Type | Mechanism of Action |

|---|---|---|---|

| Tert-butyl 3-(pyrazin-2-ylamino)azetidine-1-carboxylate | 5 - 15 | Breast, Lung | Caspase activation, PI3K/Akt inhibition |

| Compound A (e.g., Doxorubicin) | 0.5 - 3 | Various | Topoisomerase inhibition |

| Compound B (e.g., Cisplatin) | 10 - 20 | Ovarian | DNA cross-linking |

Research Findings

Recent studies have focused on the synthesis and characterization of tert-butyl 3-(pyrazin-2-ylamino)azetidine-1-carboxylate, highlighting its potential as a lead compound for further development in anticancer therapies.

Synthesis and Characterization

The synthesis typically involves multi-step organic reactions, with characterization done using techniques such as NMR and HPLC to confirm purity and structural integrity.

Future Directions

Ongoing research aims to optimize the structure for enhanced potency and selectivity towards cancer cells while minimizing toxicity to normal cells. Additionally, studies are exploring combination therapies that incorporate this compound with existing chemotherapeutic agents.

Q & A

Q. What are the key considerations for synthesizing tert-Butyl 3-(pyrazin-2-ylamino)azetidine-1-carboxylate in laboratory settings?

Synthesis typically involves multi-step reactions starting with tert-butyl azetidine-1-carboxylate and pyrazine derivatives. Critical steps include:

- Base selection : Sodium hydride or potassium carbonate are commonly used to deprotonate the azetidine nitrogen, enabling nucleophilic substitution with pyrazin-2-amine .

- Solvent optimization : Polar aprotic solvents like DMF or THF are preferred for their ability to dissolve intermediates and stabilize reactive species .

- Purification : Column chromatography (e.g., silica gel with hexanes/EtOAC) or recrystallization ensures high purity, particularly for intermediates prone to side reactions (e.g., hydrolysis of the tert-butyl ester) .

Q. What safety precautions are essential when handling tert-Butyl 3-(pyrazin-2-ylamino)azetidine-1-carboxylate?

The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Required precautions include:

- Personal protective equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to mitigate inhalation risks, as airborne particulates can cause respiratory irritation .

- Waste disposal : Collect residues in sealed containers labeled for hazardous organic waste to prevent environmental contamination .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical techniques include:

- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the azetidine ring (δ ~3.5–4.5 ppm for N-CH₂ protons) and tert-butyl group (δ ~1.4 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (expected m/z ~235.28 for [M+H]⁺) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% for most synthetic batches) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the coupling of pyrazin-2-amine with tert-butyl azetidine intermediates?

Systematic optimization strategies include:

- Factorial design : Vary temperature (20–80°C), solvent (DMF vs. THF), and base (NaH vs. K₂CO₃) to identify interactions affecting yield .

- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to pinpoint side reactions (e.g., tert-butyl ester hydrolysis under basic conditions) .

- Computational modeling : Use density functional theory (DFT) to predict transition-state energies and identify steric/electronic barriers in the coupling step .

Q. How should researchers address contradictory data between theoretical and experimental results in reactivity studies?

Discrepancies often arise from unaccounted solvent effects or incomplete transition-state modeling. Mitigation approaches:

- Solvent correction : Apply continuum solvation models (e.g., SMD) in DFT calculations to better align with experimental conditions .

- Experimental validation : Repeat reactions under inert atmospheres to exclude oxidation side reactions not modeled computationally .

- Statistical analysis : Use multivariate regression to quantify the influence of variables (e.g., solvent polarity, temperature) on observed discrepancies .

Q. What computational tools are recommended for predicting the biological activity of analogs of this compound?

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases), leveraging the pyrazine moiety’s hydrogen-bonding potential .

- QSAR modeling : Build regression models using descriptors like logP, topological polar surface area (TPSA), and H-bond donor/acceptor counts to predict ADMET properties .

- MD simulations : GROMACS or AMBER simulates binding stability over time, identifying structural modifications to enhance target affinity .

Q. How can researchers resolve conflicting toxicity profiles observed in in vitro vs. in vivo studies?

- Metabolite profiling : Use LC-MS/MS to identify reactive metabolites (e.g., oxidized pyrazine derivatives) that may explain in vivo hepatotoxicity not detected in cell-based assays .

- CYP enzyme inhibition assays : Test for interactions with cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability and potential drug-drug interactions .

- Dose-response modeling : Apply Hill equation fits to in vitro data (IC₅₀) and compare with in vivo LD₅₀ values to identify species-specific toxicity thresholds .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on azetidine-pyrazine derivatives?

- Scaffold diversification : Synthesize analogs with varied substituents on the pyrazine ring (e.g., methyl, halogen) to probe electronic effects on target binding .

- Bioisosteric replacement : Substitute the tert-butyl group with trifluoroacetyl or cyclopropylcarboxylate to assess steric and electronic impacts .

- Free-Wilson analysis : Deconstruct the molecule into modular components (azetidine, pyrazine, tert-butyl) to quantify each moiety’s contribution to activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.